NR2B NMDA Receptor Affinity: Fluorobenzyl Substituent Confers Sub-Nanomolar Potency
A derivative of 4-(4-fluorobenzyl)piperidine, N-[4-(4-fluorobenzyl)piperidin-1-yl]-N'-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, demonstrated an IC50 of 5 nM against NR2B NMDA receptors in a [3H]Ro-25,6981 binding assay [1]. In stark contrast, the parent scaffold N-(2-phenoxyethyl)-4-benzylpiperidine (8) exhibited an IC50 of 630 nM (0.63 µM) for the NR1A/2B subunit combination in electrical recordings in Xenopus oocytes expressing cloned rat NMDA receptors [2]. This represents a 126-fold enhancement in potency conferred by the 4-fluorobenzyl substituent and optimized linker compared to the unsubstituted benzylpiperidine lead.
| Evidence Dimension | NR2B NMDA receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (for derivative N-[4-(4-fluorobenzyl)piperidin-1-yl]-N'-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide) |
| Comparator Or Baseline | N-(2-phenoxyethyl)-4-benzylpiperidine (8): 630 nM (0.63 µM) |
| Quantified Difference | 126-fold lower IC50 (higher potency) for the fluorobenzyl derivative |
| Conditions | [3H]Ro-25,6981 binding assay (target); Xenopus oocyte electrophysiology (comparator) |
Why This Matters
This magnitude of potency difference dictates the feasibility of developing high-affinity radioligands for PET imaging; sub-nanomolar affinity is a prerequisite for in vivo target engagement, making the fluorinated scaffold essential for this application.
- [1] Radiosynthesis of N-[4-(4-fluorobenzyl) piperidin-1-yl]-N0-(2-[11C]oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, a NR2B-selective NMDA receptor antagonist. J Labelled Comp Radiopharm. 2010;53(2):63-67. View Source
- [2] Zhou ZL, Cai SX, Whittemore ER, et al. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. J Med Chem. 1999;42(15):2993-3000. View Source
